Rosavin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Adaptogenic Properties:

Rosavin, along with other active compounds in Rhodiola rosea, is being investigated for its adaptogenic properties. Adaptogens are believed to help the body adapt to stress and improve resilience. Studies suggest that Rosavin may play a role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response.

Cognitive Function and Fatigue:

Some scientific research explores the potential of Rosavin to enhance cognitive function and reduce fatigue. Studies have shown that Rhodiola rosea supplementation, containing Rosavin, may improve mental performance, memory, and concentration, particularly during periods of stress or fatigue.

Mood and Anxiety:

Research is ongoing to determine the effects of Rosavin on mood and anxiety. Some studies suggest that Rhodiola rosea supplementation, containing Rosavin, may have mood-boosting effects and alleviate symptoms of mild anxiety. However, more research is needed to confirm these findings.

Physical Performance:

The potential of Rosavin to improve physical performance is also being explored in scientific research. Studies suggest that Rhodiola rosea supplementation, containing Rosavin, may enhance exercise capacity and reduce muscle fatigue. However, the evidence is currently limited, and further research is needed.

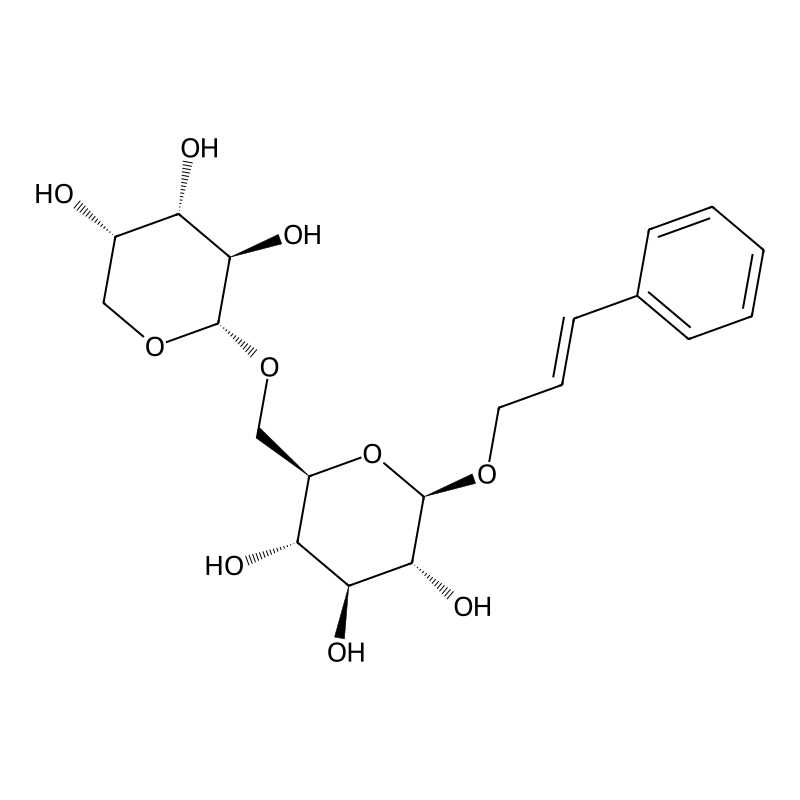

Rosavin is a phenylpropanoid glycoside primarily derived from the roots of Rhodiola rosea, a plant recognized for its adaptogenic properties. The chemical formula of rosavin is CHO, with a molecular weight of approximately 428.4 g/mol. It appears as a white powder and is soluble in water. Rosavin is part of a group of compounds known as rosavins, which include rosin and rosarin, and these compounds share similar structural characteristics but differ in their sugar moieties and functional groups .

- Regulation of stress hormones: Rosavins may influence the levels of stress hormones like cortisol, potentially contributing to the adaptogenic effect [].

- Neurotransmitter modulation: Some studies suggest rosavins may interact with neurotransmitters like dopamine and serotonin, affecting mood and cognitive function [].

The biosynthesis of rosavin occurs through the phenylpropanoid metabolic pathway, which begins with the amino acid phenylalanine. Phenylalanine is converted into cinnamic acid by phenylalanine ammonia lyase. This reaction is followed by several steps involving the formation of cinnamyl-CoA, which is subsequently reduced to cinnamaldehyde and then to cinnamyl alcohol. The final steps involve glycosylation reactions that yield rosavin through the addition of an arabinose residue to rosin, the simplest glycoside in this series .

Several methods have been developed for the synthesis of rosavin:

- Chemical Synthesis:

- A method involving 1,2,3,4-diisopropylidene-D-glucopyranose and 2,3,4-tri-O-acetyl-β-L-arabinopyranosylbromide was reported to yield rosavin through a complex multi-step process .

- Another approach utilized β-D-pentaacetylglucose and arabinopyranose in a longer synthesis route but with high safety and low pollution .

- Biotechnological Approaches:

Rosavin has numerous applications:

- Pharmaceuticals: Due to its adaptogenic properties, it is used in supplements aimed at reducing fatigue and enhancing mental performance.

- Cosmetics: Its antioxidant properties make it suitable for skincare formulations.

- Functional Foods: Incorporated into health foods for its potential health benefits, including stress reduction and immune support .

Research indicates that rosavin interacts positively with various biological systems:

- It has been shown to reduce intracellular reactive oxygen species (ROS) levels while enhancing antioxidant enzyme activity in cellular models .

- In studies on bone metabolism, rosavin inhibited osteoclast maturation and promoted osteoblast activity, suggesting its role in maintaining bone health .

Rosavin is often compared with other compounds within the Rhodiola genus:

| Compound | Chemical Structure | Unique Features |

|---|---|---|

| Rosin | CHO | Simplest glycoside; precursor to rosavin. |

| Rosarin | CHO | Contains an arabinofuranose; similar efficacy but different sugar structure. |

| Salidroside | CHO | Known for neuroprotective effects; structurally distinct from rosavins. |

Rosavin stands out due to its specific structural features that facilitate its unique biological activities, particularly in stress adaptation and antioxidant defense mechanisms. Its higher abundance compared to other rosavins also contributes to its prominence in therapeutic applications .

Rosavin (CAS: 84954-92-7) is a diglycoside of cinnamyl alcohol with the molecular formula $$ \text{C}{20}\text{H}{28}\text{O}_{10} $$ and a molecular weight of 428.43 g/mol. Its IUPAC name is (2R,3R,4S,5S,6R)-2-[(E)-3-phenylprop-2-enoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol, reflecting its stereochemical complexity. Structurally, it comprises a cinnamyl alcohol moiety linked to a disaccharide unit of β-D-glucopyranosyl and α-L-arabinopyranosyl residues.

Key Structural Features:

- Glycosidic Bonds: A β-(1→6) linkage between glucose and arabinose.

- Cinnamyl Alcohol Backbone: Derived from phenylpropanoid metabolism.

- Stereochemical Centers: Multiple chiral centers contribute to its biological activity.

Rosavin belongs to the cinnamyl alcohol glycoside (CAG) family, alongside rosarin and rosin, which differ in sugar substituents.

Table 1: Comparison of Rosavin with Related CAGs

Historical Context in Phytochemistry

Rosavin’s discovery in the 20th century marked a milestone in the study of Rhodiola rosea, a plant long used in traditional medicine across Eurasia. Initially, salidroside was considered the primary active constituent of R. rosea. However, in the 1980s, Soviet researchers identified rosavin, rosarin, and rosin as chemotaxonomic markers unique to R. rosea and closely related species. This discovery shifted the focus toward CAGs as critical adaptogens, leading to the standardization of R. rosea extracts based on rosavin content.

The European Medicines Agency’s recognition of R. rosea as a botanical adaptogen in 2008 further validated rosavin’s importance. Advances in analytical techniques, such as high-performance liquid chromatography (HPLC), enabled precise quantification, distinguishing authentic R. rosea products from adulterants.

Natural Occurrence and Distribution

Rosavin is biosynthesized exclusively in roots and rhizomes of Rhodiola rosea and R. sachalinensis, with concentrations influenced by plant age, geographic origin, and environmental conditions.

Geographic Distribution:

- Europe: Alpine regions of Sweden, Bulgaria, and Russia.

- Asia: Siberia, Mongolia, and the Himalayas.

- North America: Cultivated varieties in Canada and Alaska.

Table 2: Rosavin Content in R. rosea Across Regions

| Region | Rosavin Content (% Dry Weight) | Method of Extraction | Reference |

|---|---|---|---|

| Bulgaria | 0.8–1.2% | Supercritical CO₂ | |

| Siberia | 1.5–2.0% | Methanol Extraction | |

| Cultivated (EU) | 0.5–1.0% | Ethanol Extraction |

Older plants (≥5 years) exhibit higher rosavin accumulation due to prolonged phenylpropanoid pathway activity.

Scientific Significance in Natural Products Research

Rosavin’s structural complexity and bioactivity have driven innovations in biosynthesis and metabolic engineering. Key advancements include:

Biosynthetic Pathways:

Rosavin originates from the shikimic acid pathway, where phenylalanine is converted to cinnamic acid via phenylalanine ammonia-lyase (PAL). Subsequent steps involve hydroxycinnamate:CoA ligase (4CL) and cinnamyl alcohol dehydrogenase (CAD). Glycosylation by UDP-dependent glycosyltransferases (UGTs) attaches sugar moieties.

Heterologous Production:

Rosavin, a phenylpropanoid diglycoside with the molecular formula C₂₀H₂₈O₁₀, represents one of the most distinctive bioactive compounds within the genus Rhodiola [1] [2]. This compound serves as a characteristic marker that differentiates Rhodiola rosea from other species within the same genus [2] [3].

The primary natural source of rosavin is Rhodiola rosea Linnaeus, commonly known as golden root or arctic root [2] [4]. This perennial herbaceous plant belongs to the family Crassulaceae and demonstrates remarkable specificity in rosavin production [2] [3]. Research has established that rosavin production is restricted to only a few Rhodiola species, with Rhodiola rosea and Rhodiola sachalinensis being the primary producers [3] [5].

While Rhodiola rosea serves as the predominant source, other species within the genus show varying capacities for rosavin biosynthesis. Rhodiola kirilowii has been confirmed to contain rosavin alongside other phenylpropanoids [6] [7]. However, the content levels in Rhodiola kirilowii are generally lower compared to Rhodiola rosea [6]. Rhodiola quadrifida demonstrates the ability to produce rosavin under specific cultivation conditions, particularly in callus cultures, though this production is highly temperature-dependent [8] [9].

In contrast, several Rhodiola species demonstrate limited or absent rosavin production. Rhodiola crenulata, despite morphological similarities to Rhodiola rosea, typically lacks detectable levels of rosavin or contains only trace amounts [10] [11]. This absence of rosavin in Rhodiola crenulata has been consistently documented across multiple studies and serves as a key distinguishing factor between these morphologically similar species [2] [10].

Geographic Variation in Rosavin Content

Geographic origin significantly influences rosavin content in Rhodiola rosea populations, with substantial variations observed across different regions and continents [12] [13]. The circumpolar distribution of Rhodiola rosea encompasses diverse climatic zones, from the Arctic regions of northern Europe and Russia to the mountainous areas of Asia and North America [12] [14].

European populations of Rhodiola rosea demonstrate considerable regional variation in rosavin content. Plants from the Altai Mountains consistently show robust rosavin levels, with studies reporting concentrations around 2.5% of dry weight [15]. The Polar Urals region yields particularly high rosavin content, with subalpine ecotype plants containing up to 3.2% rosavin [16]. Scandinavian populations, including those from Norway, maintain measurable rosavin levels, though with notable variation between individual clones [17].

Asian populations exhibit the most dramatic geographic variation in rosavin content. Studies examining Rhodiola rosea from Kazakhstan and various Chinese regions revealed significant differences, with Kazakhstani samples containing more than three times the total rosavins compared to samples from Bazhou, Xinjiang province of China [13]. This variation suggests that environmental conditions specific to each geographic region play crucial roles in determining rosavin biosynthesis capacity.

North American populations, particularly those from eastern Canada, demonstrate substantial rosavin content with concentrations reaching 2.14% of total dry weight in rhizomes [18] [19]. These Canadian populations represent some of the first comprehensive studies of rosavin content in naturally occurring North American Rhodiola rosea [18].

The geographic variation extends beyond simple content differences to include variations in the ratios between different phenylpropanoids. Alpine and Pyrenean populations typically exhibit rosavin to cinnamyl alcohol ratios between 9:1 and 15:1, while northern European populations show lower ratios between 3:1 and 8:1 [20] [21]. These ratio differences suggest genetic adaptations to specific environmental conditions that influence the phenylpropanoid biosynthetic pathway.

Environmental Factors Affecting Biosynthesis

Multiple environmental factors significantly influence rosavin biosynthesis in Rhodiola species, with temperature emerging as one of the most critical determinants [8] [9]. Research on Rhodiola quadrifida cultures demonstrated that cultivation at low positive temperatures (5°C) dramatically stimulates rosavin formation compared to higher temperatures [8]. At 25°C, rosavin content decreased to only 17.5% of the levels observed at 5°C, indicating a strong inverse relationship between temperature and rosavin accumulation [8].

Altitude represents another significant environmental factor affecting rosavin content. Comparative studies between high-altitude (1580 meters) and low-altitude (65 meters) cultivation sites revealed that while absolute phenylpropanoid values may vary, the phenylpropanoid glycoside to aglycon ratios remain consistent [21]. However, higher altitudes tend to produce moderately increased cinnamyl alcohol content, which serves as a precursor for rosavin biosynthesis [21].

Light conditions profoundly impact rosavin production, with specific spectral compositions demonstrating enhanced biosynthetic activity. Research examining the effects of different light spectra found that red light proved most effective for both biomass productivity and salidroside yield per unit area [20]. The spectral composition of light appears to influence the overall phenylpropanoid pathway, affecting not only rosavin but also related compounds in the biosynthetic network [22].

Soil composition and drainage characteristics also influence rosavin accumulation. Plants growing on rocky outcrops with minimal soil layers demonstrate enhanced salidroside accumulation, while those in subalpine ecotypes with different soil compositions show varying rosavin content patterns [16]. The relationship between soil characteristics and rosavin content appears complex, involving interactions between drainage, nutrient availability, and physical structure [23].

Water availability presents a nuanced factor in rosavin biosynthesis. While Rhodiola rosea demonstrates remarkable drought tolerance, regular watering enhances growth and potentially influences secondary metabolite production [23]. However, excessive soil saturation can negatively impact plant health and potentially reduce rosavin content [23].

Seasonal and Temporal Fluctuations in Concentration

Rosavin content in Rhodiola rosea exhibits pronounced seasonal fluctuations that follow predictable patterns throughout the growing season [20] [24] [25]. The highest rosavin concentrations consistently occur during early spring, before or during plant emergence from soil [20] [24]. This peak period represents the optimal harvest time for maximizing rosavin yield, with spring harvests containing 21-24% higher rosavin content compared to autumn harvests [20] [25].

During the active growing season, rosavin content follows a characteristic decline pattern. Studies tracking phenylpropanoid levels throughout the vegetation period revealed that rosavin content peaks at the beginning of shoot elongation and subsequently decreases as the growing season progresses [24]. The content reaches its lowest point during summer flowering, representing approximately 70% of the spring maximum [24].

Following the summer decline, partial recovery occurs during autumn, with rosavin levels increasing to approximately 76% of the spring maximum [25]. This autumn recovery pattern suggests that rosavin biosynthesis resumes as growth activity diminishes and the plant prepares for dormancy [24].

The temporal fluctuations extend beyond single-season variations to encompass multi-year development patterns. Young Rhodiola rosea plants in their second year of growth contain only about 40% of the rosavin content found in mature plants [26]. The content progressively increases through the third year (60% of maximum) and reaches peak levels during the fourth year of growth [26]. Plants beyond five years of age show declining rosavin content, dropping to approximately 85% of the fourth-year maximum [20].

Cultivation under controlled artificial conditions demonstrates similar seasonal patterns, confirming that these fluctuations represent intrinsic biological rhythms rather than solely environmental responses [20]. Phytotron studies revealed substantial seasonal variations in both rosavins and salidroside when plants were grown under controlled conditions, with the highest yields occurring at the beginning of the growing season [20].

The timing of these seasonal fluctuations appears synchronized with plant developmental stages. The peak rosavin content coincides with the mobilization of stored reserves for spring growth, suggesting a potential role for these compounds in plant metabolism or stress protection during critical developmental phases [24].

Comparative Analysis Between Rhodiola Species and Populations

Comprehensive comparative analysis of rosavin content across Rhodiola species reveals distinct patterns that reflect both evolutionary relationships and ecological adaptations [10] [6] [11]. Rhodiola rosea consistently demonstrates the highest and most reliable rosavin production among all studied species, with content ranging from 0.5% to over 3% of dry weight depending on geographic origin and growing conditions [2] [18] [15].

Rhodiola sachalinensis represents the second most significant source of rosavin among naturally occurring species [1] [5]. This species shares the capacity for rosavin biosynthesis with Rhodiola rosea, though comparative quantitative data remains limited in the literature [1]. The presence of rosavin in Rhodiola sachalinensis suggests shared evolutionary origins or similar ecological pressures that favored the development of phenylpropanoid biosynthetic pathways [3].

Rhodiola kirilowii demonstrates intermediate capacity for rosavin production, containing all three primary rosavins (rosavin, rosarin, and rosin) but generally at lower concentrations than Rhodiola rosea [6] [7]. Comparative studies indicate that while Rhodiola kirilowii produces detectable levels of rosavin, the content and consistency remain lower than that found in high-quality Rhodiola rosea sources [6].

Rhodiola crenulata serves as a negative control in comparative studies, consistently lacking detectable rosavin content across multiple research investigations [10] [11]. This absence has made Rhodiola crenulata a subject of adulteration concerns in commercial products, as its morphological similarity to Rhodiola rosea can lead to substitution or contamination [10] [11].

Rhodiola quadrifida presents a unique case in comparative analysis, demonstrating the genetic capacity for rosavin production under specific conditions but showing extreme sensitivity to environmental factors [8] [9]. In vitro cultures of Rhodiola quadrifida can produce substantial rosavin levels when maintained at optimal temperatures, but this production ceases under suboptimal conditions [8].

Population-level comparisons within species reveal additional complexity in rosavin distribution patterns. Even within Rhodiola rosea, populations from different geographic regions show remarkable variation. Arctic populations from the Polar Urals demonstrate the highest recorded rosavin content (up to 3.2%), while some Asian populations contain significantly lower levels [16] [13]. These population differences suggest ongoing evolutionary adaptation to local environmental conditions.

The comparative analysis extends to cultivation versus wild-harvested materials. Studies comparing cultivated Rhodiola rosea with wild populations indicate that properly managed cultivation can achieve rosavin levels comparable to or exceeding those found in wild plants [27] [28]. This finding has important implications for sustainable production and conservation of natural populations [27].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Viqualine

Dates

2: Grech-Baran M, Sykłowska-Baranek K, Krajewska-Patan A, Wyrwał A, Pietrosiuk A. Biotransformation of cinnamyl alcohol to rosavins by non-transformed wild type and hairy root cultures of Rhodiola kirilowii. Biotechnol Lett. 2014 Mar;36(3):649-56. doi: 10.1007/s10529-013-1401-5. Epub 2013 Nov 5. PubMed PMID: 24190481; PubMed Central PMCID: PMC3964300.

3: Nabavi SF, Braidy N, Orhan IE, Badiee A, Daglia M, Nabavi SM. Rhodiola rosea L. and Alzheimer's Disease: From Farm to Pharmacy. Phytother Res. 2016 Apr;30(4):532-9. doi: 10.1002/ptr.5569. Epub 2016 Jan 11. Review. PubMed PMID: 27059687.

4: Perfumi M, Mattioli L. Adaptogenic and central nervous system effects of single doses of 3% rosavin and 1% salidroside Rhodiola rosea L. extract in mice. Phytother Res. 2007 Jan;21(1):37-43. PubMed PMID: 17072830.

5: Panossian A, Nikoyan N, Ohanyan N, Hovhannisyan A, Abrahamyan H, Gabrielyan E, Wikman G. Comparative study of Rhodiola preparations on behavioral despair of rats. Phytomedicine. 2008 Jan;15(1-2):84-91. Epub 2007 Dec 3. PubMed PMID: 18054474.

6: Pomari E, Stefanon B, Colitti M. Effects of Two Different Rhodiola rosea Extracts on Primary Human Visceral Adipocytes. Molecules. 2015 May 11;20(5):8409-28. doi: 10.3390/molecules20058409. PubMed PMID: 25970041.

7: Mirmazloum I, Ladányi M, György Z. Changes in the Content of the Glycosides, Aglycons and their Possible Precursors of Rhodiola rosea during the Vegetation Period. Nat Prod Commun. 2015 Aug;10(8):1413-6. PubMed PMID: 26434130.

8: Thu OK, Nilsen OG, Hellum B. In vitro inhibition of cytochrome P-450 activities and quantification of constituents in a selection of commercial Rhodiola rosea products. Pharm Biol. 2016 Dec;54(12):3249-3256. Epub 2016 Aug 29. PubMed PMID: 27572116.

9: Ma YC, Wang XQ, Hou FF, Ma J, Luo M, Lu S, Jin P, Terevsky N, Chen A, Xu I, Patel AV, Gorecki D. Rapid resolution liquid chromatography (RRLC) analysis for quality control of Rhodiola rosea roots and commercial standardized products. Nat Prod Commun. 2011 May;6(5):645-50. PubMed PMID: 21615025.

10: Ioset KN, Nyberg NT, Van Diermen D, Malnoe P, Hostettmann K, Shikov AN, Jaroszewski JW. Metabolic profiling of Rhodiola rosea rhizomes by ¹H NMR spectroscopy. Phytochem Anal. 2011 Mar-Apr;22(2):158-65. doi: 10.1002/pca.1262. Epub 2010 Sep 16. PubMed PMID: 20848394.

11: Wang Z, Hu H, Chen F, Zou L, Yang M, Wang A, Foulsham JE, Lan K. Metabolic profiling assisted quality assessment of Rhodiola rosea extracts by high-performance liquid chromatography. Planta Med. 2012 May;78(7):740-6. doi: 10.1055/s-0031-1298373. Epub 2012 Mar 22. PubMed PMID: 22441833.

12: Jäger AK, Saaby L, Kudsk DS, Witt KC, Mølgaard P. Short communication: Influence of pasteurization on the active compounds in medicinal plants to be used in dairy products. J Dairy Sci. 2010 Jun;93(6):2351-3. doi: 10.3168/jds.2009-2910. PubMed PMID: 20494140.

13: Mudge E, Lopes-Lutz D, Brown PN, Schieber A. Purification of Phenylalkanoids and monoterpene glycosides from Rhodiola rosea L. roots by high-speed counter-current chromatography. Phytochem Anal. 2013 Feb;24(2):129-34. doi: 10.1002/pca.2391. Epub 2012 Jul 19. PubMed PMID: 22811209.

14: Booker A, Jalil B, Frommenwiler D, Reich E, Zhai L, Kulic Z, Heinrich M. The authenticity and quality of Rhodiola rosea products. Phytomedicine. 2016 Jun 15;23(7):754-62. doi: 10.1016/j.phymed.2015.10.006. Epub 2015 Oct 31. PubMed PMID: 26626192.

15: Ma YC, Wang XQ, Hou F, Ma J, Luo M, Lu S, Jin P, Chen A, Xu I, Patel AV, Gorecki D. Simultaneous quantification of polyherbal formulations containing Rhodiola rosea L. and Eleutherococcus senticosus Maxim. using rapid resolution liquid chromatography (RRLC). J Pharm Biomed Anal. 2011 Jul 15;55(5):908-15. doi: 10.1016/j.jpba.2011.03.013. Epub 2011 Mar 12. PubMed PMID: 21466940.

16: Elameen A, Dragland S, Klemsdal SS. Bioactive compounds produced by clones of Rhodiola rosea maintained in the Norwegian germplasm collection. Pharmazie. 2010 Aug;65(8):618-23. PubMed PMID: 20824964.

17: Cifani C, Micioni Di B MV, Vitale G, Ruggieri V, Ciccocioppo R, Massi M. Effect of salidroside, active principle of Rhodiola rosea extract, on binge eating. Physiol Behav. 2010 Dec 2;101(5):555-62. doi: 10.1016/j.physbeh.2010.09.006. Epub 2010 Sep 15. PubMed PMID: 20837037.

18: Peschel W, Prieto JM, Karkour C, Williamson EM. Effect of provenance, plant part and processing on extract profiles from cultivated European Rhodiola rosea L. for medicinal use. Phytochemistry. 2013 Feb;86:92-102. doi: 10.1016/j.phytochem.2012.10.005. Epub 2012 Nov 5. PubMed PMID: 23137726.

19: Verpeut JL, Walters AL, Bello NT. Citrus aurantium and Rhodiola rosea in combination reduce visceral white adipose tissue and increase hypothalamic norepinephrine in a rat model of diet-induced obesity. Nutr Res. 2013 Jun;33(6):503-12. doi: 10.1016/j.nutres.2013.04.001. Epub 2013 May 8. PubMed PMID: 23746567; PubMed Central PMCID: PMC3808124.

20: Kwon JY, Lee SH, Jhun J, Choi J, Jung K, Cho KH, Kim SJ, Yang CW, Park SH, Cho ML. The Combination of Probiotic Complex, Rosavin, and Zinc Improves Pain and Cartilage Destruction in an Osteoarthritis Rat Model. J Med Food. 2018 Apr;21(4):364-371. doi: 10.1089/jmf.2017.4034. Epub 2018 Jan 18. PubMed PMID: 29346012.